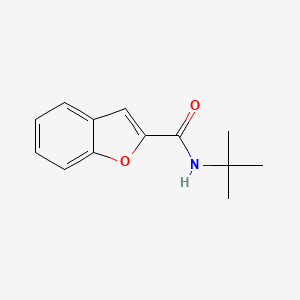

N-tert-butyl-1-benzofuran-2-carboxamide

Description

Contextualization of the Benzofuran (B130515) Scaffold in Bioactive Molecules and Natural Products

The benzofuran scaffold is a prominent heterocyclic ring system consisting of a furan (B31954) ring fused to a benzene (B151609) ring. This structural motif is a fundamental component in a multitude of biologically active natural products and synthetic compounds. jst.go.jpnih.gov The prevalence of the benzofuran core in medicinally relevant molecules has established it as a "privileged scaffold" in drug discovery. scienceopen.commdpi.com

Benzofuran derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, and antiviral properties. jst.go.jpnih.gov Naturally occurring benzofurans, such as angelicin, psoralen, and bergapten, have known biological applications. researchgate.net The broad biological spectrum of these compounds has spurred significant interest among medicinal chemists to synthesize and evaluate novel benzofuran derivatives for therapeutic purposes. scienceopen.com The structural versatility of the benzofuran nucleus allows for modifications at various positions, enabling the exploration of structure-activity relationships (SAR) to optimize their biological effects. researchgate.net For instance, the introduction of different substituents on the benzofuran ring has been shown to significantly influence the cytotoxic and antimicrobial activities of these compounds. scienceopen.com

Overview of Carboxamide Functionalities in Pharmacologically Relevant Compounds

The carboxamide functional group (-CONH-) is another cornerstone in the design of pharmacologically active agents. This moiety is frequently found in a vast number of approved drugs and is considered a privileged pharmacophore. mdpi.com The stability of the amide bond, coupled with its ability to form hydrogen bonds, makes it a critical feature for molecular recognition and binding to biological targets such as receptors and enzymes. researchgate.net

Carboxamides can be broadly categorized into N-unsubstituted and N-substituted derivatives, both of which have been extensively studied in drug development. mdpi.com The incorporation of a carboxamide linker can enhance the pharmacokinetic properties and target affinity of a molecule. researchgate.net For example, indole-2-carboxamide derivatives have shown significant potential in anticancer drug discovery due to their ability to interact with various biological targets implicated in tumor progression. researchgate.net The versatility of the carboxamide group allows for the introduction of diverse substituents, which can modulate the biological activity and selectivity of the parent compound.

Rationale for Investigating N-tert-butyl-1-benzofuran-2-carboxamide as a Research Probe

The investigation of this compound as a research probe is rooted in the systematic exploration of the structure-activity relationships of benzofuran-2-carboxamide (B1298429) derivatives. In medicinal chemistry, a "research probe" is a molecule designed to investigate a specific biological process or target. nih.gov The synthesis of a series of related compounds with varied substituents allows researchers to understand the impact of different chemical groups on biological activity.

The N-tert-butyl group is a bulky, lipophilic substituent. Its incorporation into the benzofuran-2-carboxamide scaffold serves to probe the steric and electronic requirements of the biological target. For instance, in the context of cannabinoid receptor ligands, where many carboxamide-type synthetic cannabinoids have been identified, the nature of the N-substituent is crucial for receptor affinity and efficacy. researchgate.netmdpi.com By comparing the activity of this compound with other N-substituted analogs (e.g., N-phenyl, N-alkyl), researchers can elucidate the role of the substituent's size and shape in receptor binding. nih.gov

Studies on various N-substituted benzofuran-2-carboxamides have revealed their potential as neuroprotective agents, serotonin (B10506) receptor agonists, and cannabinoid receptor modulators. researchgate.netnih.gov The systematic variation of the N-substituent, including the use of the tert-butyl group, is a classical medicinal chemistry strategy to map the binding pocket of a receptor and to optimize the lead compound's potency, selectivity, and pharmacokinetic profile. Therefore, this compound serves as a valuable tool to dissect the intricate relationship between chemical structure and biological function within this class of compounds.

Interactive Data Tables

Below are interactive tables summarizing the biological activities of various benzofuran derivatives and the compound names mentioned in this article.

Table 1: Biological Activities of Benzofuran Derivatives

| Compound Class | Biological Activity | Reference |

| Benzofuran Derivatives | Antimicrobial, Anti-inflammatory, Antitumor | jst.go.jp, nih.gov |

| 3,5-disubstituted benzofuran | Osteogenic | jst.go.jp |

| Benzofuran-2-carboxamides | Neuroprotective, Antioxidant | researchgate.net |

| 2-Arylbenzofuran Derivatives | Anti-Alzheimer's disease | ed.ac.uk |

| Benzofuran-2-carboxylate 1,2,3-triazoles | Antimicrobial |

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGYHVMCXWTWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for N Tert Butyl 1 Benzofuran 2 Carboxamide and Analogues

Retrosynthetic Analysis of the N-tert-butyl-1-benzofuran-2-carboxamide Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most straightforward disconnection is at the amide bond. This C-N bond cleavage reveals two primary synthons: benzofuran-2-carboxylic acid and tert-butylamine. chemrxiv.orgnih.gov This approach is highly practical as benzofuran-2-carboxylic acid is a common and accessible building block. nih.gov

A deeper retrosynthetic analysis involves the deconstruction of the benzofuran (B130515) ring itself. researchgate.net The benzofuran core is typically formed through intramolecular cyclization reactions. rsc.org Common strategies involve disconnecting either the O–C2 or the C2–C3 bond, leading back to precursors such as ortho-hydroxyarylalkynes or substituted salicylaldehydes. rsc.orgbeilstein-journals.org This multi-level retrosynthetic plan offers flexibility in designing synthetic routes, allowing for the introduction of various substituents on the benzene (B151609) ring at an early stage.

Established Synthetic Routes for Benzofuran-2-carboxylic Acid Precursors

The synthesis of the key intermediate, benzofuran-2-carboxylic acid, can be accomplished through several established methods. These routes often start from substituted phenols or salicylaldehydes and involve a critical ring-forming step. nih.govniscair.res.in The choice of method can be influenced by the desired substitution pattern on the benzofuran core.

One common approach involves the reaction of a salicylaldehyde (B1680747) with an α-bromo ester, which cyclizes to form the corresponding ethyl benzofuran-2-carboxylate. niscair.res.in This ester is then hydrolyzed, typically using a base like potassium hydroxide (B78521) (KOH) followed by acidification, to yield the target carboxylic acid. niscair.res.in Another prominent method is the Perkin rearrangement of 3-bromocoumarins, which can be achieved under base-catalyzed conditions, sometimes expedited by microwave irradiation, to give benzofuran-2-carboxylic acids in high yields. nih.gov A wide array of synthetic strategies have been developed, reflecting the importance of the benzofuran scaffold. nih.gov

Below is a table summarizing various synthetic methods for the benzofuran ring system, which is the core of the precursor.

Table 1: Synthetic Routes for the Benzofuran Scaffold

| Method | Description | Precursors | Key Reagents/Conditions | Citations |

|---|---|---|---|---|

| Williamson Ether Synthesis/Cyclization | Reaction of salicylaldehyde with an α-halo ester followed by cyclization and hydrolysis. | Salicylaldehydes, α-bromo esters | K₂CO₃, Acetonitrile (B52724); then KOH, Ethanol | niscair.res.in |

| Perkin Rearrangement | Base-catalyzed rearrangement of 3-bromocoumarins. | 3-Bromocoumarins | Base (e.g., KOH), can be microwave-assisted | nih.gov |

| Palladium-Catalyzed Cyclizations | Carbonylative cyclizations via Sonogashira reactions or Heck-type cyclizations. | o-Iodophenols, terminal alkynes | Pd catalysts, CO gas (for carbonylative) | nih.gov |

| Acid-Catalyzed Cyclizations | Cyclization of precursors like o-(1-alkynyl)anisoles. | o-(1-alkynyl)anisoles | p-Toluenesulfonic acid | beilstein-journals.org |

| Radical Cyclizations | Formation of the benzofuran ring through radical-mediated pathways. | Various precursors | Radical initiators | nih.gov |

Amidation Methodologies Employed in the Formation of this compound

The final step in the primary synthetic route to this compound is the formation of the amide bond. This transformation is typically achieved by coupling benzofuran-2-carboxylic acid with tert-butylamine. google.com The direct reaction is generally inefficient and requires activation of the carboxylic acid.

A classic method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. niscair.res.innih.gov The resulting benzofuran-2-carbonyl chloride is then reacted with tert-butylamine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) to scavenge the HCl byproduct. nih.gov More modern and milder methods utilize peptide coupling reagents that facilitate amide bond formation directly from the carboxylic acid and amine, minimizing the need for harsh conditions. researchgate.net

A sophisticated alternative is the transamidation of an activated amide. For instance, an N-(quinolin-8-yl)benzofuran-2-carboxamide can be activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.com The resulting intermediate readily reacts with various amines, including tert-butylamine, to yield the desired carboxamide product. chemrxiv.orgnih.gov

A variety of coupling reagents, largely developed for peptide synthesis, are employed for the amidation of benzofuran-2-carboxylic acid. uni-kiel.de These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, activating it for nucleophilic attack by the amine. The choice of reagent can influence reaction time, yield, and the suppression of side reactions. peptide.comsigmaaldrich.com

Common classes of coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC). researchgate.netpeptide.com Another major class is onium salts (both phosphonium (B103445) and aminium/uronium types), such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, HBTU, and HATU. mdpi.comsigmaaldrich.com These reagents are known for their high efficiency and rapid reaction times. peptide.com

Reactions are typically conducted in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), dimethylformamide (DMF), or acetonitrile (MeCN) at temperatures ranging from 0 °C to room temperature. nih.govmdpi.com A tertiary amine base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) is often added to maintain basic conditions and facilitate the reaction. mdpi.comuni-kiel.de

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Additives/Base | Typical Conditions | Citations |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt (to reduce racemization), DMAP (catalyst) | CH₂Cl₂, DMF; 0 °C to RT | researchgate.netuni-kiel.depeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | DIEA, NMM | DMF, CH₂Cl₂; RT | uni-kiel.desigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | DIEA, Collidine | DMF; RT; Fast reactions | mdpi.compeptide.comsigmaaldrich.com |

| Acyl Halide Precursors | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Triethylamine | CH₂Cl₂, 0 °C to RT | niscair.res.innih.gov |

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and purity. For the amidation step, the choice of coupling reagent and additives is critical. For example, when using carbodiimides, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues is a standard practice to suppress side reactions and minimize potential racemization if chiral centers are present. peptide.com

Solvent selection can also have a significant impact. In a related synthesis of C3-arylated benzofuran-2-carboxamides, cyclopentyl methyl ether (CPME) was found to be a superior solvent to toluene (B28343) or acetonitrile for a preceding C-H arylation step, leading to a yield of 93%. chemrxiv.org The reaction temperature and duration are also optimized; for instance, a transamidation reaction proceeds efficiently at a mild 60 °C. nih.govmdpi.com

Achieving high purity often requires careful work-up and purification procedures. After the reaction, the crude product is typically subjected to aqueous extraction to remove water-soluble byproducts and excess reagents. niscair.res.in Final purification is most commonly achieved by column chromatography on silica (B1680970) gel or by recrystallization. google.commdpi.com The success of these processes can be monitored by techniques like High-Performance Liquid Chromatography (HPLC), which has been used to confirm purities exceeding 99%. google.com

Exploration of Divergent Synthesis for this compound Derivatives

Divergent synthesis is a powerful strategy for rapidly generating a library of structurally related compounds from a common intermediate. This approach is highly valuable for exploring structure-activity relationships in medicinal chemistry. A modular synthetic route has been developed that is ideal for creating a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. nih.govnih.gov

This strategy begins with benzofuran-2-carboxylic acid, which is first coupled with 8-aminoquinoline (B160924) (8-AQ) to form an amide that serves as a directing group. nih.govmdpi.com This intermediate then undergoes a palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring with various aryl iodides. nih.govnih.gov This step allows for the introduction of a wide range of aryl and heteroaryl substituents at this position. mdpi.com The final step is a one-pot, two-step transamidation protocol. The 8-AQ directing group is activated and then cleaved by reacting it with a diverse array of primary and secondary amines, including tert-butylamine, to furnish the final benzofuran-2-carboxamide products. chemrxiv.orgnih.govmdpi.com This highly efficient and modular strategy enables access to a vast chemical space from a simple starting material. nih.gov

The nature of substituents on the benzofuran ring and its reaction partners can significantly influence the outcome of synthetic transformations. During the divergent synthesis described above, substituent effects are particularly evident in the C-H arylation step. nih.govmdpi.com

Research has shown that the palladium-catalyzed C-H arylation reaction is sensitive to the electronic properties of the coupling partner. mdpi.com For example, the use of aryl iodides bearing electron-donating groups (e.g., methoxy (B1213986), methyl) generally leads to higher yields of the C3-arylated product. mdpi.com In contrast, aryl iodides with electron-withdrawing groups can result in lower yields under the same conditions. Steric effects can also play a role; however, some cascade reactions leading to coumarin (B35378) rings (structurally related to benzofurans) were reportedly not hampered by the steric hindrance of an ortho substituent on an N-aryl group. acs.org In other cyclization reactions to form the benzofuran ring, the presence of an electron-donating alkoxy group on the benzene ring precursor was found to be essential for an efficient reaction. nih.gov These findings highlight the importance of considering electronic and steric factors when designing syntheses for substituted benzofuran derivatives.

Table 3: Observed Substituent Effects in Benzofuran Synthesis

| Reaction | Substituent | Position | Effect | Citations |

|---|---|---|---|---|

| Pd-Catalyzed C-H Arylation | Electron-donating groups (e.g., -OMe, -Me) | On aryl iodide partner | Increased reaction yield | mdpi.com |

| FeCl₃-Mediated Cyclization | Alkoxy group | On benzene ring of precursor | Essential for efficient cyclization | nih.gov |

| Ni-Catalyzed Ring-Opening | Alkyl or aryl groups | C3-position of benzofuran | Reaction proceeds regardless of substituent type | acs.org |

| Cascade Carbamoylation/Annulation | Electron-donating or -withdrawing groups | On aryl alkynoate precursor | Both types reacted efficiently | acs.org |

Functional Group Transformations on the Carboxamide Moiety

Transformations of the carboxamide group are crucial for the late-stage diversification of drug candidates, allowing for the fine-tuning of pharmacological properties. In the context of benzofuran-2-carboxamides, transamidation represents a significant strategy for modifying the amide moiety.

A highly efficient, one-pot, two-step transamidation protocol has been developed for C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides, which serve as versatile precursors. mdpi.comnih.gov This method facilitates the replacement of the 8-aminoquinoline (8-AQ) auxiliary directing group with a wide array of other amine nucleophiles, thereby generating a diverse library of benzofuran-2-carboxamide derivatives. chemrxiv.org

The process consists of two sequential steps:

Activation: The initial N-(quinolin-8-yl)benzofuran-2-carboxamide is activated by treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). mdpi.comnih.gov This reaction forms a reactive N-acyl-Boc-carbamate intermediate.

Aminolysis: The activated intermediate is then subjected to nucleophilic attack by a desired primary or secondary amine. nih.gov Notably, this aminolysis step proceeds efficiently at mild temperatures (e.g., 60 °C) without the need for any additional catalyst or additive, which simplifies the purification process. chemrxiv.orgchemrxiv.org

This transamidation strategy is highly modular, enabling the synthesis of various N-substituted benzofuran-2-carboxamides from a common intermediate. mdpi.com The efficiency of this one-pot procedure has been demonstrated for a range of amine nucleophiles, affording the desired products in good to excellent yields. mdpi.com

Table 1: Scope of the One-Pot Transamidation with Various Amines

| Amine Nucleophile | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | 6 | 89 | mdpi.com |

| Piperonylamine | 6 | 93 | mdpi.com |

| (R)-(+)-α-Methylbenzylamine | 16 | 83 | mdpi.com |

| Morpholine | 16 | 99 | mdpi.com |

| N-Methylbenzylamine | 16 | 99 | mdpi.com |

| tert-Butylamine | 16 | 78 | mdpi.com |

Data derived from the one-pot transamidation of C3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide. The procedure involves Boc₂O (5 equiv.), DMAP (15 mol%) in MeCN at 60°C for 5 h, followed by the addition of the amine (1.5 equiv.) in toluene at 60°C. mdpi.com

Green Chemistry Principles in the Synthesis of Benzofuran Carboxamides

The integration of green chemistry principles into the synthesis of medicinally important scaffolds like benzofuran is essential for sustainable pharmaceutical development. Key areas of focus include the use of environmentally benign solvents, the development of atom-economical one-pot reactions, and the use of efficient and recyclable catalysts. nih.gov

A significant advancement in the green synthesis of precursors for benzofuran-2-carboxamides involves the replacement of conventional, often hazardous, organic solvents with safer alternatives. chemrxiv.org For instance, in the palladium-catalyzed C-H arylation step used to prepare C3-substituted benzofuran-2-carboxamide precursors, traditional solvents like toluene have been successfully replaced. mdpi.com Research has shown that greener solvents such as cyclopentyl methyl ether (CPME), tert-amyl alcohol (t-amyl-OH), and 2-methyltetrahydrofuran (B130290) (MeTHF) are not only viable but can also lead to higher reaction yields. mdpi.comchemrxiv.org Among these, CPME was identified as the optimal solvent, providing the highest yield in a shorter reaction time. mdpi.com

Table 2: Evaluation of Green Solvents in the C-H Arylation for Benzofuran-2-Carboxamide Precursor Synthesis

| Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Toluene | 7 | 63 | chemrxiv.org |

| tert-Amyl-OH | 7 | 78 | chemrxiv.org |

| MeTHF | 7 | 86 | chemrxiv.org |

| CPME | 7 | 93 | mdpi.comchemrxiv.org |

| DCE | 7 | 65 | chemrxiv.org |

| MeCN | 7 | 56 | chemrxiv.org |

Data derived from the Pd-catalyzed arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide with 4-iodoanisole. chemrxiv.org

Another green strategy involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG). nih.govacs.org These solvents are non-volatile, biodegradable, and can enhance reaction rates. A one-pot synthesis of the core amino-substituted benzofuran ring has been reported using a copper iodide catalyst in a ChCl:EG deep eutectic solvent. nih.govacs.org This method provides the benzofuran scaffold from simple precursors (salicylaldehydes, amines, and alkynes) under environmentally benign conditions, offering good to excellent yields and representing a sustainable pathway to intermediates for benzofuran carboxamide synthesis. nih.govniscair.res.in

Advanced Spectroscopic and Analytical Characterization Techniques in the Elucidation of N Tert Butyl 1 Benzofuran 2 Carboxamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise connectivity of atoms in N-tert-butyl-1-benzofuran-2-carboxamide. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the protons on the benzofuran (B130515) ring system are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm. Based on data from the parent compound, 1-benzofuran-2-carboxylic acid, the aromatic protons appear as multiplets. researchgate.net The proton on the furan (B31954) ring (H-3) is anticipated to be a singlet further downfield. A key feature for confirming the structure is the signal from the tert-butyl group, which appears as a sharp singlet at approximately δ 1.4 ppm, integrating to nine protons. acs.org Another diagnostic signal is the amide proton (N-H), which would likely appear as a broad singlet in the region of δ 5-9 ppm, the position of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding. ucl.ac.uk

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzofuran ring typically resonate between δ 100 and 158 ppm. chemicalbook.com The carbonyl carbon of the amide group is particularly diagnostic, expected to appear significantly downfield, generally in the range of δ 160-165 ppm. acs.org The quaternary carbon and the methyl carbons of the tert-butyl group provide distinct signals around δ 50-60 ppm and δ 25-35 ppm, respectively. The presence of two sets of signals for the tert-butyl group in some N-Boc substituted compounds suggests the possibility of observing rotational conformers due to the bulky nature of this group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on spectral data from analogous structures and standard chemical shift ranges.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | C4-H, C5-H, C6-H, C7-H | 7.20 - 7.80 (m) | 112 - 130 |

| Furan | C3-H | ~7.40 (s) | ~115 |

| Amide | N-H | 5.0 - 9.0 (br s) | - |

| Amide Carbonyl | C=O | - | 160 - 165 |

| tert-Butyl | -C(CH₃)₃ | - | 50 - 60 |

| tert-Butyl | -C(CH₃)₃ | ~1.4 (s) | 25 - 35 |

| Benzofuran Quaternary | C2, C3a, C7a | - | 145 - 158 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound by measuring its mass-to-charge ratio (m/z) with very high precision. For the molecular formula C₁₃H₁₅NO₂, the calculated monoisotopic mass is 217.1103 Da. HRMS analysis, typically using an electrospray ionization (ESI) source, would confirm this exact mass, thereby validating the elemental composition. mdpi.com

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that further corroborate the structure. Common fragmentation pathways for related compounds provide insight into the expected behavior of this compound upon collision-induced dissociation (CID). nih.govdoaj.org

Key fragmentation processes would likely include:

Loss of the tert-butyl group: A primary fragmentation would be the cleavage of the C-N bond to lose a tert-butyl radical or isobutylene, leading to significant fragment ions. The formation of the tert-butyl cation at m/z 57 is a hallmark of this moiety. researchgate.net

Amide bond cleavage: Scission of the amide bond can occur, leading to the formation of the benzofuran-2-carbonyl cation (m/z 145).

Fragmentation of the benzofuran ring: Following initial losses, the benzofuran ring itself can fragment, for instance, through the loss of carbon monoxide (CO), a common pathway for furan-containing systems. nih.gov

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | Calculated m/z (Da) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₆NO₂⁺ | 218.1176 | Protonated Molecule |

| [M-C₄H₈]⁺ | C₉H₇NO₂⁺ | 161.0477 | Loss of isobutylene |

| [Benzofuran-2-carbonyl]⁺ | C₉H₅O₂⁺ | 145.0284 | Amide bond cleavage |

| [Benzofuran]⁺ | C₈H₆O⁺ | 118.0419 | Loss of tert-butyl isocyanate |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-Butyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the molecule and to characterize its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the key functional groups. The analysis of N-tert-butylbenzamide shows that steric effects from the tert-butyl group are important factors in determining the position of the carbonyl band. researchgate.net For this compound, the following characteristic absorption bands are expected:

N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A strong, sharp absorption band typically in the region of 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

Amide II Band (N-H Bend): A significant band around 1520-1560 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the benzofuran ring system. nist.govnist.gov

C-O Stretch: The stretching vibration of the furan ring's C-O bond is expected around 1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is governed by the electronic transitions within the benzofuran chromophore. Benzofuran derivatives typically exhibit two main absorption bands corresponding to π→π* transitions. researchgate.net For this compound, one would expect absorption maxima in the UV region, likely around 280-290 nm and potentially a shoulder or a second band at higher wavelengths (e.g., 300-330 nm), which is characteristic of the extended conjugated system. researchgate.netspectrabase.com The exact position and intensity of these bands are influenced by the solvent and the electronic effect of the carboxamide substituent. nih.gov

Table 3: Summary of Key Spectroscopic Data (IR and UV-Vis)

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | > 3000 | |

| Aliphatic C-H Stretch | < 3000 | |

| Amide I (C=O) | 1640 - 1680 | |

| Amide II (N-H) | 1520 - 1560 | |

| Aromatic C=C | 1450 - 1600 | |

| UV-Vis | π→π* Transition 1 | ~280 - 290 nm |

| π→π* Transition 2 | ~300 - 330 nm |

X-ray Crystallography for Solid-State Structural Elucidation

1-benzofuran-2-carboxylic acid crystallizes in the monoclinic system with space group P2₁/n. researchgate.net It forms hydrogen-bonded dimers in the solid state through its carboxylic acid groups. Upon conversion to the N-tert-butyl amide, this hydrogen bonding pattern would change significantly. Instead of cyclic dimers, one would expect the formation of intermolecular hydrogen bonds between the amide N-H donor of one molecule and the carbonyl C=O oxygen acceptor of an adjacent molecule, likely forming chains or tapes. asianpubs.org

The benzofuran ring itself is essentially planar. The bulky tert-butyl group would likely influence the torsion angle between the plane of the benzofuran ring and the amide functional group to minimize steric strain. This dihedral angle is a key conformational parameter that would be precisely determined by an X-ray structure analysis. vensel.org

Table 4: Predicted Crystallographic Parameters for this compound Parameters are hypothetical and based on analysis of similar structures like other benzofuran derivatives. researchgate.netasianpubs.orgvensel.org

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | Likely centrosymmetric (e.g., P2₁/c, P-1) |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonding |

| Molecular Conformation | Planar benzofuran ring; specific torsion angle at C2-C(O) bond |

| Unit Cell Content (Z) | Typically 2 or 4 |

Computational Chemistry and Theoretical Investigations of N Tert Butyl 1 Benzofuran 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-tert-butyl-1-benzofuran-2-carboxamide, these calculations elucidate the geometry of the benzofuran (B130515) core, the amide linkage, and the bulky tert-butyl group, which are crucial for its chemical behavior and biological activity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nih.gov DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties. nih.govresearchgate.net

While specific DFT studies on this compound are not extensively documented in the available literature, extensive research on the parent compound, 1-benzofuran-2-carboxylic acid, provides valuable insights. researchgate.netresearchgate.net In studies on this parent acid, the geometry was optimized using DFT methods, often with the B3LYP functional and a 6-311++G(d,p) or similar basis set. researchgate.netresearchgate.net The calculated geometric parameters, such as bond lengths and angles, show good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical approach. researchgate.net For instance, in 1-benzofuran-2-carboxylic acid, the planarity of the benzofuran ring system is a key structural feature confirmed by these calculations. researchgate.net The addition of the N-tert-butyl amide group introduces flexibility and new electronic features that can be precisely modeled using DFT.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 1-Benzofuran-2-carboxylic acid (Analogue)

| Parameter | Bond | Experimental Bond Length (Å) researchgate.net | Calculated Bond Length (Å) (B3LYP) researchgate.net |

| C7-C14 | C-C | 1.457(2) | 1.466 |

| C14-O16 | C=O | 1.278(18) | 1.218 |

| C14-O15 | C-O | 1.252(19) | 1.356 |

This table presents data for the analogue 1-benzofuran-2-carboxylic acid to illustrate the application of DFT in geometry optimization.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). researchgate.net The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netmdpi.com A small energy gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

For benzofuran derivatives, the HOMO is typically distributed over the electron-rich benzofuran ring system, indicating its role as the primary electron donor. researchgate.net The LUMO, conversely, acts as the electron acceptor. researchgate.net Analysis of the parent 1-benzofuran-2-carboxylic acid reveals the distribution and energy levels of these orbitals. researchgate.net From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov These descriptors help in quantifying the molecule's reactivity. nih.gov A molecule with a higher chemical potential and a lower hardness value is generally more reactive.

Table 2: Calculated Frontier Molecular Orbital Properties for 1-Benzofuran-2-carboxylic acid (Analogue)

| Parameter | Definition | Value (eV) researchgate.net |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.366 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.632 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.734 |

| Ionization Potential (I) | -EHOMO | 6.366 |

| Electron Affinity (A) | -ELUMO | 1.632 |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.999 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.367 |

| Softness (ζ) | 1 / η | 0.422 |

| Electrophilicity (ω) | µ² / (2η) | 3.374 |

This table presents data for the analogue 1-benzofuran-2-carboxylic acid to illustrate the calculation of reactivity descriptors from FMO energies.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds in this compound, particularly the C(O)-N bond and the N-C(CH₃)₃ bond, allows the molecule to adopt various three-dimensional shapes or conformations. Conformational analysis is the study of these different arrangements and their relative energies. Mapping the potential energy surface (PES) helps to identify the most stable, low-energy conformers, which are the most likely to be populated at room temperature.

This analysis is critical because the specific conformation of a molecule can dictate its ability to interact with a biological target, such as an enzyme's active site. The bulky tert-butyl group imposes significant steric constraints, likely limiting the number of accessible low-energy conformations. Computational methods can systematically rotate the flexible bonds and calculate the energy of each resulting structure to build a PES and identify the global energy minimum.

Molecular Dynamics (MD) Simulations of this compound in Solvated Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its dynamic behavior in a biologically relevant environment, such as in water or a lipid bilayer.

In studies of benzofuran-based inhibitors targeting enzymes like Mycobacterium tuberculosis Polyketide Synthase 13, MD simulations have been performed for periods up to 100 nanoseconds. nih.gov These simulations reveal how the ligand and its target protein behave and interact dynamically. nih.gov Key analyses from MD simulations include the root mean square deviation (RMSD), which indicates the stability of the system, and the root mean square fluctuation (RMSF), which highlights flexible regions of the protein or ligand. nih.gov Such simulations can show how the benzofuran compound settles into a binding pocket, the stability of its interactions, and the role of surrounding water molecules in mediating binding. nih.gov

Prediction of Reactivity and Mechanistic Pathways via Computational Methods

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. Molecular Electrostatic Potential (MEP) maps, calculated using DFT, are particularly useful for this purpose. researchgate.netdergipark.org.tr An MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge distribution. Red areas signify electron-rich, nucleophilic sites (negative potential), while blue areas represent electron-poor, electrophilic sites (positive potential). researchgate.net

For benzofuran derivatives, MEP analysis can identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net Furthermore, computational modeling can be used to investigate reaction pathways, such as the cyclization steps in the synthesis of benzofuran scaffolds or their subsequent functionalization. acs.org For example, DFT calculations have been used to compare the energy barriers of different potential pathways in radical cascade cyclizations involving similar structures, helping to explain the observed product distribution. acs.org These predictive capabilities can guide synthetic efforts and help understand the metabolic fate of such compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at the molecular level. nih.gov

Several studies have employed molecular docking to investigate the interactions of benzofuran-2-carboxamide (B1298429) derivatives with various protein targets. nih.govnih.gov In one study, N-phenylbenzofuran-2-carboxamide derivatives were docked into the N-terminal region of Amyloid Beta (Aβ42) fibrils, a target relevant to Alzheimer's disease. nih.gov The docking results suggested that the compounds interact with key residues such as His13, Lys16, Val18, and Ala21, with the planar benzofuran ring either intercalating into a binding groove or engaging in face-to-face π-π stacking interactions. nih.gov

Table 3: Summary of Molecular Docking Studies on Benzofuran Carboxamide Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| N-phenylbenzofuran-2-carboxamides | Amyloid Beta (Aβ42) Fibrils | His13, Lys16, Val18, Ala21 | Intercalation, π-π stacking | nih.gov |

| 2-phenyl-benzofuran-3-carboxamides | Staphylococcus aureus Sortase A | Cys184, Trp194, Arg197 | Hydrogen bonding | nih.gov |

Structure Activity Relationship Sar Studies of N Tert Butyl 1 Benzofuran 2 Carboxamide Analogues

Design Principles for SAR Exploration

The design of analogues of N-tert-butyl-1-benzofuran-2-carboxamide for SAR studies is guided by several key principles. The benzofuran (B130515) scaffold is a well-established "privileged structure" in drug discovery, known for its presence in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netpharmatutor.org The modular nature of the benzofuran-2-carboxamide (B1298429) core allows for systematic modifications at several key positions. mdpi.comnih.gov

Key design strategies include:

Substitution on the Benzofuran Ring: The benzene (B151609) and furan (B31954) portions of the benzofuran scaffold can be substituted with various functional groups to probe their effects on biological activity. Common modifications include the introduction of halogens, alkyl, alkoxy, and nitro groups. nih.gov

Modification of the N-Alkyl Group: The N-tert-butyl group can be replaced with other alkyl or aryl groups to investigate the impact of steric bulk and lipophilicity on receptor binding.

Alteration of the Carboxamide Linker: The carboxamide linkage itself can be modified or replaced with bioisosteres to alter properties such as hydrogen bonding capacity, metabolic stability, and conformational rigidity. drughunter.com

Scaffold Hopping: The central benzofuran core can be replaced with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property. nih.gov

Conformational Restriction: Introducing cyclic structures or other rigidifying elements can lock the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity. nih.gov

A common synthetic approach to generate a library of these analogues involves the coupling of a substituted benzofuran-2-carboxylic acid with a desired amine, or through more complex multi-step syntheses to introduce a variety of substituents on the benzofuran ring. mdpi.comresearchgate.net For instance, a modular synthetic route has been developed that utilizes an 8-aminoquinoline (B160924) (8-AQ) directed C–H arylation to install a diverse range of substituents at the C3 position of the benzofuran scaffold, followed by a transamidation step to introduce different amine groups. mdpi.comnih.govchemrxiv.org

Impact of Benzofuran Substitutions on Biological Interactions

Substitutions on the benzofuran ring system have a profound impact on the biological activity of this compound analogues. The electronic and steric properties of these substituents can influence how the molecule interacts with its biological target.

Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are critical for cytotoxic activity. nih.gov The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This enhancement is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is also a critical determinant of biological activity. nih.gov

For example, in a series of 3-methyl-benzofuran-2-carboxamide derivatives tested for anticancer activity, substitutions on the benzofuran ring played a key role. The introduction of a methyl group at the C-3 position has been shown to significantly increase antiproliferative activity against certain cancer cell lines. nih.gov

Below is a data table summarizing the in vitro anticancer activity of some substituted benzofuran-2-carboxamide analogues.

| Compound | Substituent(s) | Cell Line | IC50 (µM) |

| 1 | 3-CH2Br, 5,6-di-OCH3 | HL60 | 0.1 |

| 1 | 3-CH2Br, 5,6-di-OCH3 | K562 | 5 |

| 10d | 3-CH3, various substitutions | MCF7 | 2.07 |

| 12b | 3-CH3, various substitutions | A549 | 0.858 |

Data sourced from multiple studies. nih.govresearchgate.net

Role of the N-tert-butyl Group in Modulating Ligand-Receptor Binding

The N-tert-butyl group of this compound plays a significant role in modulating the interaction between the ligand and its receptor. This bulky, lipophilic group can influence the compound's potency, selectivity, and pharmacokinetic properties.

The steric bulk of the tert-butyl group can be crucial for fitting into a specific binding pocket on a receptor. For instance, the t-butylcarboxamide moiety of the HIV-1 protease inhibitor nelfinavir (B1663628) is known to occupy a specific subsite of the enzyme. The size and shape of the N-alkyl group can significantly affect the compound's affinity and selectivity. Studies on other classes of compounds have shown that increasing the steric hindrance of the N-alkyl group can favor certain reaction pathways and influence the final product's structure, which in turn affects its biological activity. nih.govresearchgate.net

Provide a steric anchor: The bulky nature of the tert-butyl group can help to orient the rest of the molecule within the binding site of a receptor.

Influence metabolic stability: The tert-butyl group can act as a steric shield, protecting the adjacent amide bond from enzymatic hydrolysis.

Carboxamide Linker Modifications and Their Influence on Potency and Selectivity

The carboxamide linker in this compound is a critical structural element that contributes to the molecule's biological activity. Modifications to this linker can have a significant impact on potency and selectivity by altering hydrogen bonding patterns, conformational flexibility, and metabolic stability.

The amide bond itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often crucial for anchoring the ligand to its biological target.

Strategies for modifying the carboxamide linker include:

Bioisosteric Replacement: The amide group can be replaced with other functional groups that mimic its size, shape, and electronic properties. Common bioisosteres for amides include:

Heterocyclic rings: Triazoles, oxadiazoles, and imidazoles can replicate the hydrogen bonding capabilities of the amide while offering improved metabolic stability. drughunter.com The 1,2,4-triazole (B32235) ring, for instance, is a well-known metabolically stable replacement for a tertiary amide. drughunter.comnih.gov

Trifluoroethylamine: This group can mimic the electronic properties of the carbonyl group and enhance metabolic stability. drughunter.com

Alteration of Linker Length and Rigidity: Increasing or decreasing the length of the linker between the benzofuran core and the N-tert-butyl group can alter the distance between key binding pharmacophores, thereby affecting potency. Introducing rigid elements, such as a cyclopropane (B1198618) ring, can conformationally constrain the linker and improve binding affinity.

A study on quinoline (B57606) carboxamides demonstrated that the carboxamide linker was crucial for selectivity towards the ABCG2 transporter over ABCB1. Replacement of the benzanilide (B160483) core with a more stable biphenyl (B1667301) system, while maintaining the quinoline carboxamide, resulted in potent and selective ABCG2 modulators. nih.gov This highlights the importance of the linker in defining the pharmacological profile of a compound.

The following table presents examples of bioisosteric replacements for the amide group and their general impact on compound properties.

| Amide Bioisostere | Potential Advantages |

| 1,2,4-Oxadiazole | Improved metabolic stability, can mimic planarity and dipole moment. nih.gov |

| 1,2,3-Triazole | Acts as an amide surrogate, can improve pharmacological features. nih.gov |

| Trifluoroethylamine | Enhances metabolic stability, mimics the carbonyl group's electronics. drughunter.com |

Exploring Scaffold Hopping and Conformational Restriction Strategies

Scaffold hopping and conformational restriction are advanced medicinal chemistry strategies that have been applied to the development of benzofuran-2-carboxamide analogues to explore new chemical space and improve biological activity.

Scaffold Hopping involves replacing the central benzofuran core with a different heterocyclic system while aiming to retain or improve the desired biological activity. This approach can lead to the discovery of novel compounds with different physicochemical properties and potentially new intellectual property. For example, in the development of anti-inflammatory agents, researchers have designed and synthesized hybrids of benzofuran with other nitrogen-containing heterocycles like piperazine, tetrazole, and imidazole. nih.gov

Conformational Restriction is a strategy used to reduce the flexibility of a molecule by incorporating cyclic structures or other rigid features. This can lead to an increase in binding affinity by pre-organizing the molecule in its bioactive conformation, thus reducing the entropic penalty upon binding to a receptor. A conformationally restricted analogue of Gabapentin, for instance, showed a similar binding affinity to the parent compound, demonstrating the utility of this approach. nih.gov In the context of this compound, this could involve introducing a cyclopropane ring into the linker or fusing a ring to the benzofuran core.

While specific examples of scaffold hopping and conformational restriction starting directly from this compound with detailed biological data are limited in the reviewed literature, the principles are widely applied in drug discovery and offer a promising avenue for the development of new and improved analogues.

Mechanistic Biology and Pharmacological Research of N Tert Butyl 1 Benzofuran 2 Carboxamide Preclinical Focus

Identification and Validation of Molecular Targets

No specific studies identifying or validating the molecular targets of N-tert-butyl-1-benzofuran-2-carboxamide were found. Research on other benzofuran-2-carboxamide (B1298429) derivatives indicates that this class of compounds can interact with a variety of biological targets. For instance, novel N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized and shown to be selective ligands for sigma receptors. nih.gov Another study on acylsulfonamide-benzofuran derivatives identified them as inhibitors of KAT6A/B. nih.gov However, no such target identification has been published for this compound itself.

Receptor Binding Assays (e.g., GPCRs, Kinases, Enzymes)

No data from receptor binding assays for this compound are available in the reviewed literature. For comparison, studies on other benzofuran-2-carboxamides, such as certain N-phenyl-N-(3-(piperidin-1-yl)propyl) derivatives, have demonstrated high affinity for the sigma-1 receptor. nih.gov

Enzyme Inhibition Kinetics

There are no published studies detailing the enzyme inhibition kinetics of this compound.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

No specific protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound were identified.

Cellular Pathway Modulation by this compound

Information regarding the modulation of cellular pathways by this compound is not available in the current body of scientific literature. Research on different benzofuran (B130515) derivatives has shown engagement with various cellular pathways. For example, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been evaluated for their neuroprotective activities, suggesting interaction with pathways related to neuronal cell survival. nih.govnih.govresearchgate.net

Signal Transduction Cascade Analysis

No analyses of signal transduction cascades affected by this compound have been reported. Sigma-1 receptors, which are targeted by some benzofuran-2-carboxamide derivatives, are known to be involved in the modulation of various intracellular secondary messengers and can translocate during signal transduction. nih.gov

Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)

No studies on gene expression profiling in response to treatment with this compound were found.

Proteomic Investigations of Cellular Responses

Currently, there is a lack of publicly available scientific literature detailing specific proteomic investigations of cellular responses to this compound. While this compound has been identified as a potential inhibitor of the glycine (B1666218) transporter 1 (GlyT1), comprehensive studies analyzing global protein expression changes following cellular exposure to this specific molecule have not been reported in the available literature.

Future research in this area would be invaluable for elucidating the broader cellular pathways modulated by this compound beyond its primary target. Such studies could involve techniques like mass spectrometry-based proteomics to identify and quantify changes in the proteome of relevant cell lines (e.g., neuronal or glial cells) treated with the compound. This would provide a deeper understanding of its mechanism of action, potential off-target effects, and downstream signaling cascades.

Mechanistic Insights into Selectivity and Efficacy in In Vitro Systems

This compound belongs to a class of compounds known as GlyT1 inhibitors. The primary mechanism of action of GlyT1 inhibitors is the blockade of the glycine transporter 1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, these compounds increase the extracellular concentration of glycine, which then acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This enhancement of NMDA receptor function is a key therapeutic strategy for conditions where NMDA receptor hypofunction is implicated, such as schizophrenia.

The efficacy of GlyT1 inhibitors in in vitro systems is typically assessed through their ability to inhibit glycine uptake in cells expressing GlyT1 and to potentiate NMDA receptor-mediated currents in neuronal preparations. For example, various GlyT1 inhibitors have demonstrated potent inhibition of GlyT1 in the nanomolar range in cell-based assays. The mode of inhibition, whether competitive or non-competitive with glycine, can also influence the pharmacological profile of these compounds.

Preclinical In Vivo Efficacy Models in Animal Studies (Excluding Human Clinical Data)

Specific preclinical in vivo efficacy data for this compound is not extensively reported in the available scientific literature. However, the broader class of GlyT1 inhibitors has been evaluated in a variety of animal models for neurological and psychiatric disorders.

Efficacy in Established Disease Models (e.g., neurological, infectious, oncological)

The primary focus of preclinical research on GlyT1 inhibitors has been on neurological disorders , particularly schizophrenia. These compounds have shown efficacy in animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia. For instance, GlyT1 inhibitors have been shown to reverse cognitive deficits induced by NMDA receptor antagonists like MK-801 and phencyclidine (PCP) in rodents. They have also demonstrated efficacy in models of social withdrawal and anhedonia, which are analogous to the negative symptoms of schizophrenia.

There is currently no available information to suggest that this compound or other GlyT1 inhibitors have been investigated for efficacy in preclinical models of infectious or oncological diseases. The mechanism of action of GlyT1 inhibition is primarily linked to the modulation of neurotransmission in the central nervous system, making its application in these other therapeutic areas less apparent.

Table 1: Examples of Preclinical Efficacy of GlyT1 Inhibitors in Neurological Models

| GlyT1 Inhibitor | Animal Model | Observed Effect | Reference |

| TASP0315003 | MK-801-induced cognitive deficit in rats (Object Recognition Test) | Significant improvement in cognitive deficit | |

| SSR504734 | Amphetamine-induced disrupted latent inhibition in rats | Reversal of disrupted latent inhibition | |

| SSR504734 | MK-801-induced abnormally persistent latent inhibition in rats | Reversal of abnormally persistent latent inhibition | |

| ASP2535 | MK-801-induced working memory deficit in mice | Attenuation of working memory deficit | |

| ASP2535 | PCP-induced deficit in prepulse inhibition in rats | Improvement in prepulse inhibition deficit | |

| Bitopertin | MK-801-induced working memory deficits in mice | Reduction of working memory deficits |

This table presents data for other GlyT1 inhibitors to illustrate the expected preclinical efficacy profile for this class of compounds, as specific data for this compound is not available.

Biomarker Identification for Pharmacodynamic Readouts in Animal Models

A key pharmacodynamic biomarker for GlyT1 inhibitors in animal models is the measurement of glycine levels in the cerebrospinal fluid (CSF). Inhibition of GlyT1 is expected to lead to an increase in extracellular glycine in the brain, which should be reflected in the CSF. Indeed, studies with various GlyT1 inhibitors, such as BI 425809 and bitopertin, have demonstrated a dose-dependent increase in CSF glycine levels in rats following administration. This measurement serves as a direct indicator of target engagement and can be correlated with the observed efficacy in behavioral models.

Beyond CSF glycine levels, other potential biomarkers that could be explored include electroencephalography (EEG) changes and the measurement of downstream signaling molecules affected by NMDA receptor modulation. However, these have been less consistently reported across different GlyT1 inhibitors compared to the direct measurement of CSF glycine.

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical pharmacokinetic or ADME (Absorption, Distribution, Metabolism, Excretion) data available for the chemical compound This compound .

Extensive searches were conducted to locate research findings for each section of the requested article outline, including:

In vitro metabolic stability in liver microsomes and hepatocytes

Cytochrome P450 (CYP) inhibition and induction profiles

Plasma protein binding characteristics

Permeability studies across biological barriers (e.g., Caco-2, PAMPA)

In vivo pharmacokinetic analysis in animal models, including bioavailability and tissue distribution

Despite these targeted searches, no studies detailing these specific parameters for this compound could be identified. Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings, including data tables, as the foundational data does not appear to be in the public domain.

To fulfill the request would require fabricating data, which would be scientifically unsound. It is crucial to rely on verified and published research to ensure the accuracy and integrity of scientific articles.

Should preclinical data for this compound become publicly available in the future, the requested article could then be generated.

Preclinical Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Research of N Tert Butyl 1 Benzofuran 2 Carboxamide

In Vivo Pharmacokinetic Analysis in Animal Models.

Excretion Pathways in Animal Models.

Detailed experimental data delineating the specific excretion pathways of N-tert-butyl-1-benzofuran-2-carboxamide in animal models are not extensively available in publicly accessible scientific literature. Preclinical studies investigating the routes and extent of elimination, such as through urine or feces, and identifying the nature of the excreted substances (un-changed parent compound versus metabolites) for this specific molecule have not been widely published. The characterization of excretion pathways is a critical component of understanding a compound's pharmacokinetic profile, as it determines the rate and mechanism of its removal from the body, ultimately influencing its half-life and potential for accumulation.

Advanced Research Methodologies Applied in the Study of N Tert Butyl 1 Benzofuran 2 Carboxamide

Co-crystallography and Structural Biology for Target-Ligand Complex Elucidation

Structural biology, particularly X-ray crystallography, is a cornerstone for elucidating the precise interactions between a ligand, such as a benzofuran (B130515) derivative, and its biological target. This technique provides a high-resolution, three-dimensional map of the ligand bound within the active site of a protein, revealing critical information about the binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

In studies involving the benzofuran scaffold, co-crystallography has been instrumental. For instance, research on inhibitors of the bacterial thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA) utilized this approach. mdpi.commonash.edu After identifying a benzofuran fragment hit, researchers synthesized more elaborate analogues and successfully obtained X-ray crystal structures of these compounds in complex with the EcDsbA enzyme. mdpi.com These structures revealed that the benzofuran derivatives bind in a hydrophobic groove adjacent to the enzyme's catalytic disulfide bond, a crucial site for its biological function. mdpi.comnih.govlatrobe.edu.au This structural information is invaluable as it confirms target engagement and provides a rational basis for designing next-generation analogs with improved affinity and specificity. The detailed view of the binding pocket allows medicinal chemists to identify opportunities for modifying the ligand to achieve more favorable interactions. nih.gov

| Parameter | Description | Significance in Benzofuran Research |

| Technique | X-ray Crystallography | Provides high-resolution 3D structure of the ligand-protein complex. |

| Target Example | E. coli DsbA (EcDsbA) | A virulence factor and a target for novel anti-virulence compounds. nih.gov |

| Binding Site | Hydrophobic groove near the active site | Revealed that benzofuran analogs occupy a site important for the enzyme's interaction with partner proteins. mdpi.comlatrobe.edu.au |

| Key Insight | Elucidation of specific molecular interactions | Guides the structure-based design of more potent and selective inhibitors by modifying the benzofuran scaffold. nih.gov |

Fragment-Based Drug Discovery (FBDD) Approaches for Benzofuran Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that typically bind to a biological target with low affinity. These initial fragment hits then serve as starting points for chemical elaboration into more potent, drug-like molecules. The benzofuran scaffold has been successfully employed in FBDD campaigns. mdpi.comfao.org

One such campaign targeted the E. coli DsbA enzyme, where a biophysical screen of a fragment library identified several classes of compounds with affinity for the target. mdpi.commonash.edu Among the hits was a benzofuran fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, which exhibited weak, millimolar-range affinity. mdpi.com This fragment was then subjected to a process of structure-guided chemical elaboration. By synthesizing a series of analogs with modifications at various positions around the benzofuran core, researchers were able to significantly improve the binding affinity. mdpi.comnih.gov The affinity of these new compounds was quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which measured dissociation constants (KD) in the micromolar range, representing a substantial improvement over the initial fragment hit. mdpi.com This work demonstrates the potential of FBDD to develop benzofuran fragments into novel classes of enzyme inhibitors. mdpi.commonash.edu

| Compound/Analog Series | Initial Affinity (KD) | Elaboration Strategy | Improved Affinity (KD) | Reference |

| 2-(6-bromobenzofuran-3-yl)acetic acid | High mM | Chemical elaboration at C-6 position (ether, amino, benzyl (B1604629) substituents) | 326 ± 25 µM (Compound 25) | mdpi.com |

| Phenyl-substituted Benzofurans | High µM to low mM | Installation of substituted phenyl groups at 5- and 6-positions | Not explicitly quantified in abstract | nih.gov |

High-Throughput Screening (HTS) Methodologies for Analog Discovery

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. While FBDD builds compounds up from small fragments, HTS casts a wide net by screening large, diverse compound libraries to identify "hits." These hits, which can include scaffolds like benzofuran, provide starting points for further optimization.

In the context of N-tert-butyl-1-benzofuran-2-carboxamide, HTS would be applied to discover analogs with desired biological profiles. The process begins with the development of a robust and miniaturized assay that can measure the activity of a compound against a specific target. A library containing a diverse collection of benzofuran-2-carboxamide (B1298429) derivatives, generated through modular synthetic routes, would then be screened. mdpi.com Automated liquid handlers and plate readers process thousands of compounds per day, generating vast amounts of data. Hits are identified as compounds that produce a response above a certain threshold. These initial hits undergo a confirmation process and secondary screening to eliminate false positives and to characterize their activity more thoroughly. HTS is a critical tool for exploring the structure-activity relationship (SAR) across a broad chemical space, enabling the rapid identification of novel and potent benzofuran-based compounds.

| HTS Stage | Description | Application to Benzofuran Analogs |

| Assay Development | Creation of a sensitive, automated, and robust biological assay. | An assay measuring inhibition of a target enzyme or receptor binding would be developed. |

| Library Screening | Automated testing of a large collection of compounds. | A library of diverse N-substituted benzofuran-2-carboxamides would be screened. |

| Hit Identification | Identification of compounds showing significant activity. | Analogs showing activity above a predefined threshold are flagged as "hits". |

| Hit Confirmation | Re-testing of initial hits to confirm activity. | Confirms that the observed activity is reproducible. |

| Dose-Response Analysis | Testing hits at multiple concentrations. | Determines the potency (e.g., IC₅₀ or EC₅₀) of the active benzofuran analogs. |

Chemoinformatics and Ligand-Based Drug Design Strategies

When the three-dimensional structure of a biological target is unknown, chemoinformatics and ligand-based drug design strategies become essential. frontiersin.org These computational methods rely on the principle that molecules with similar structures are likely to have similar biological activities. These approaches are particularly useful for optimizing a series of compounds like benzofuran derivatives.

Ligand-based methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. frontiersin.org

QSAR studies aim to build a mathematical model that correlates the chemical properties (e.g., lipophilicity, electronic properties, size) of a series of compounds with their biological activity. For a set of benzofuran-2-carboxamide analogs, a QSAR model could predict the activity of new, unsynthesized compounds, thereby guiding chemists to prioritize the synthesis of the most promising candidates.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to its target. A pharmacophore model can be generated from a set of known active benzofuran analogs. This model then serves as a 3D query to search virtual databases for other structurally diverse molecules that fit the model and are therefore likely to be active.

These in silico techniques, often used in conjunction with structure-based methods like molecular docking, significantly reduce the time and cost of drug discovery by focusing experimental efforts on compounds with the highest probability of success. frontiersin.orgnih.gov

| Methodology | Principle | Application to Benzofuran Scaffolds |

| QSAR | Correlates chemical properties of molecules with their biological activities. | Predict the potency of new benzofuran-2-carboxamide analogs before synthesis. |

| Pharmacophore Modeling | Identifies the key 3D chemical features required for biological activity. | Create a 3D template to screen for novel, structurally diverse compounds that could mimic the binding of active benzofurans. |

| Ligand-Based Virtual Screening | Uses known active molecules to search for similar compounds in large databases. | Identify new benzofuran-containing molecules or other scaffolds with predicted activity from commercial or proprietary databases. |

Potential Research Applications and Future Directions for N Tert Butyl 1 Benzofuran 2 Carboxamide

Exploration of Novel Therapeutic Research Areas Based on Mechanistic Insights

The inherent biological activity of the benzofuran (B130515) core provides a strong basis for exploring N-tert-butyl-1-benzofuran-2-carboxamide and its analogues in new therapeutic contexts. The benzofuran framework is present in drugs approved for conditions ranging from psoriasis to cardiac arrhythmias and depression. mdpi.com Furthermore, research has extensively documented the antimicrobial, anticancer, anti-inflammatory, and antiviral properties of various benzofuran derivatives. nih.govscienceopen.comresearchgate.netjocpr.com

Mechanistic studies on related compounds offer clues for future research directions. For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and evaluated as selective ligands for sigma receptors, which are involved in modulating various neurotransmitter systems. nih.gov The sigma-1 receptor, in particular, is a target of interest for neurological and psychiatric disorders. nih.gov Other studies have identified 3-aminobenzofuran derivatives as having potential applications in treating Alzheimer's disease and cancer through mechanisms like cell cycle arrest and apoptosis. nih.gov A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed neuroprotective effects against excitotoxicity, suggesting a potential role in mitigating neuronal damage seen in stroke and neurodegenerative diseases. researchgate.net Given these precedents, this compound could be investigated for its activity in neuroprotection, cancer, or as a modulator of specific receptor systems, building upon the established bioactivity of its chemical class.

Development as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a highly selective and potent small molecule used as a tool to study the function of a specific protein or biological pathway. eubopen.org For a compound to be considered a valuable chemical probe, it must demonstrate high affinity for its target and significant selectivity over other related proteins. eubopen.org The development of this compound into such a probe would be a significant step in understanding its molecular interactions.

Research into analogous compounds has shown that the benzofuran scaffold can be engineered for high selectivity. For example, novel benzofuran-2-carboxamides have been developed as selective ligands for the sigma-1 receptor, with high affinity and selectivity over the sigma-2 subtype. nih.gov In other research, modification of different scaffolds has led to highly selective fluorescent probes for cannabinoid receptors, demonstrating the feasibility of creating precise tools for biological imaging and pathway analysis. nih.gov Similarly, acylsulfonamide-benzofuran derivatives have been optimized into potent and selective inhibitors of the histone acetyltransferases KAT6A and KAT6B. nih.gov To develop this compound as a chemical probe, research would need to focus on identifying its primary biological target and then systematically modifying its structure to maximize potency and selectivity, while also developing a structurally similar but inactive control compound.

Strategies for Enhancing Selectivity and Potency for Research Applications

Improving the selectivity and potency of lead compounds is a central goal in medicinal chemistry. For benzofuran-2-carboxamides, this is typically achieved through systematic structure-activity relationship (SAR) studies. Research has shown that even minor chemical modifications to the benzofuran ring or its substituents can dramatically alter biological activity. nih.govmdpi.com

Key strategies for enhancing the properties of this compound could include:

Modification of the Benzofuran Core: Studies on anticancer benzofurans have shown that introducing a methyl group at the C-3 position or a methoxy (B1213986) group at the C-6 position can significantly increase antiproliferative activity compared to the unsubstituted parent compound. nih.gov

Alteration of the Carboxamide Substituent: The nature of the group attached to the carboxamide nitrogen is critical. The tert-butyl group in the title compound provides steric bulk, which influences binding. Exploring a range of alkyl and aryl substituents at this position could fine-tune its interaction with a target protein.

Substitution on the Aromatic Ring: Adding various functional groups (e.g., halogens, methoxy groups, nitro groups) at different positions of the benzene (B151609) portion of the benzofuran ring can modulate the electronic properties and binding affinity of the molecule. For instance, in a series of neuroprotective benzofuran-2-carboxamides, a methyl group at the R2 position of the phenyl ring was found to confer the most potent activity. researchgate.net

Metal-Free Synthesis Approaches: The development of novel, metal-free synthetic methods can allow for the creation of new analogues that might be inaccessible through traditional catalysis, potentially overcoming limitations related to catalyst toxicity and cost. acs.org

The following table summarizes SAR findings from related benzofuran derivatives, illustrating how substitutions impact biological activity.

| Base Scaffold | Substitution Position | Substituent Group | Observed Effect on Activity |

| 5-amino-benzofuran | C-3 | Methyl | Significant increase in antiproliferative activity. nih.gov |

| 5-amino-benzofuran | C-6 | Methoxy | 2-4 times greater potency than unsubstituted compound. nih.gov |

| 7-methoxy-benzofuran-2-carboxamide | Phenyl Ring (R2) | Methyl | Most potent neuroprotective action against excitotoxicity. researchgate.net |

| 7-methoxy-benzofuran-2-carboxamide | Phenyl Ring (R3) | Hydroxyl (-OH) | Marked anti-excitotoxic effects and antioxidant activity. researchgate.net |

Addressing Research Challenges and Limitations in Compound Development